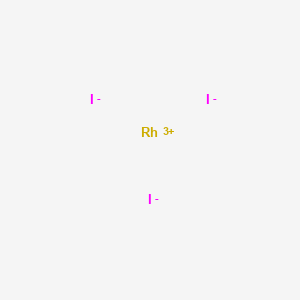
碘化铑(III)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
科学研究应用
3-氨基水杨酸在科学研究中具有广泛的应用:
化学: 它用作合成复杂有机分子的构建块,例如抗霉素 A3 和色酮类.
生物学: 它因其潜在的生物活性而被研究,包括抗菌和抗炎特性.
医学: 它用作治疗结核病的抗分枝杆菌剂.
工业: 它用于合成染料、农用化学品和其他工业产品.
作用机制
3-氨基水杨酸的作用机制涉及抑制叶酸的合成。它与蝶啶合成酶的结合亲和力高于对氨基苯甲酸,有效抑制叶酸的合成。 这种抑制作用减缓了细菌的生长和繁殖,使其对结核分枝杆菌有效 .
准备方法
合成路线和反应条件
3-氨基水杨酸的制备通常涉及水杨酸的硝化反应生成3-硝基水杨酸,然后进行催化氢化还原和脱卤氢解反应 。该过程可以概括如下:
硝化: 使用硝化剂硝化水杨酸以生成3-硝基水杨酸。
催化氢化还原: 3-硝基水杨酸在催化剂和氢供体的存在下进行催化氢化还原。
脱卤氢解: 最后一步涉及脱卤氢解以生成3-氨基水杨酸.
工业生产方法
3-氨基水杨酸的工业生产遵循类似的合成路线,但针对更高的产率和成本效益进行了优化。 使用更便宜的原材料和高效催化剂对于大规模生产至关重要 .
化学反应分析
反应类型
3-氨基水杨酸会发生多种化学反应,包括:
氧化: 它可以被氧化形成相应的醌类。
还原: 3-硝基水杨酸中的硝基可以被还原为胺基。
取代: 胺基和羟基可以参与取代反应.
常见试剂和条件
氧化: 常见的氧化剂包括高锰酸钾 (KMnO₄) 和过氧化氢 (H₂O₂)。
还原: 使用钯碳 (Pd/C) 作为催化剂的催化氢化。
取代: 酰氯和卤代烷等试剂用于取代反应.
形成的主要产物
氧化: 醌类和其他氧化衍生物。
还原: 从 3-硝基水杨酸制得的 3-氨基水杨酸。
取代: 根据所用试剂的不同,形成各种取代衍生物.
相似化合物的比较
类似化合物
4-氨基水杨酸:
2-氨基水杨酸: 另一种具有类似化学性质但生物活性不同的异构体.
独特性
3-氨基水杨酸的独特之处在于其胺基在苯环上的特定位置,赋予其独特的化学和生物学性质。 它抑制叶酸合成的能力使其特别有效地用作抗分枝杆菌剂 .
属性
IUPAC Name |
rhodium(3+);triiodide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3HI.Rh/h3*1H;/q;;;+3/p-3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXAHUXSHRWNTOD-UHFFFAOYSA-K |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Rh+3].[I-].[I-].[I-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
I3Rh |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6189 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15492-38-3 |
Source


|
| Record name | Rhodium iodide (RhI3) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15492-38-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rhodium iodide (RhI3) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015492383 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Q1: What are the common methods for synthesizing Rhodium triiodide?
A: Several methods have been explored for synthesizing Rhodium triiodide. One approach involves reacting trivalent rhodium hydroxide with hydriodic acid at elevated temperatures (60-100°C). This method yields a cinereous and porous form of Rhodium triiodide that is easily filtered and boasts high purity with a rhodium content of about 19.5-21.5% []. Another method utilizes recovered rhodium from industrial waste streams, highlighting the potential for sustainable sourcing of this valuable compound [].
Q2: How does the structure of Rhodium triiodide contribute to its catalytic activity?
A2: While the provided research does not delve into the precise structural features contributing to its catalytic properties, it's known that RhI₃ can readily participate in various organometallic reactions. It can act as a Lewis acid, activating substrates through coordination. Additionally, the presence of iodide ligands can facilitate oxidative addition and reductive elimination steps, crucial for many catalytic cycles. Further research focusing on its crystal structure and electronic properties would be beneficial to gain a deeper understanding of its catalytic behavior.
Q3: Can you provide an example of a specific reaction catalyzed by Rhodium triiodide?
A: Rhodium triiodide has demonstrated promising activity in catalyzing carboamination reactions of alkynes []. This reaction allows for the formation of multi-substituted indoles, important heterocyclic compounds with various applications in medicinal and materials chemistry. Notably, the reaction proceeds with a low catalyst loading (5 mol% Rh), indicating high catalytic efficiency.
Q4: Are there any studies on the stability and material compatibility of Rhodium triiodide?
A: While the provided research does not explicitly discuss the stability and compatibility of Rhodium triiodide in detail, one study [] mentions a process involving the electrolysis of a solution containing nano-rhodium powder and potassium iodide in hydroiodic acid to produce Rhodium triiodide. This suggests that RhI₃ is stable under these specific electrolytic conditions. Further investigation into its stability in various solvents, temperatures, and in the presence of different reagents would be essential for its wider application in organic synthesis.
Q5: What are the potential applications of Rhodium triiodide in organic synthesis?
A: Based on current research, Rhodium triiodide holds significant promise as a catalyst for various organic transformations. Its ability to catalyze carboamination reactions [] showcases its potential in constructing complex nitrogen-containing molecules. Further exploration of its reactivity could reveal additional applications in C-C bond formation, C-H activation, and other valuable transformations.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














